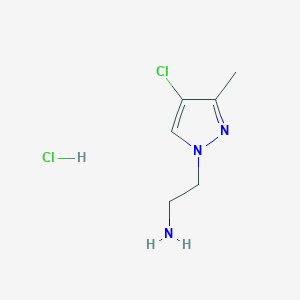
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It’s a derivative of pyrazole, which is a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazoles, in general, can react with various reagents and undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazole itself is a weak base, with a pKb of 11.5 .Scientific Research Applications
1. Pharmacological Activities
Research has revealed a range of pharmacological activities associated with compounds structurally similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride. For instance, derivatives like N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines exhibit significant platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, and other effects in rats and mice (Bruno et al., 1991).
2. DNA Interaction and Anticancer Potential
Cu(II) complexes of tridentate ligands, including compounds structurally related to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, have been synthesized and characterized. These complexes demonstrate good DNA binding propensity and show potential as anticancer agents with low toxicity for different cancer cell lines (Kumar et al., 2012).
3. Metal Complexation and Coordination Chemistry
The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, including compounds similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, has been explored. These ligands, when complexed with metals like Co and Zn, have been studied for their coordination chemistry and ligand decomposition reactions (Cubanski et al., 2013).
4. Catalysts in Polymer Synthesis
Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives, structurally related to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, have been used as pre-catalysts for the synthesis of heterotactic-enriched polylactide. These complexes demonstrate high activities and control in the ring-opening polymerization of rac-lactide (Cho et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride are currently unknown. The compound is a part of the pyrazole family, which is known for its diverse pharmacological effects . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The reactivity and stability of pyrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .
properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUDVHHMYANAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)


![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
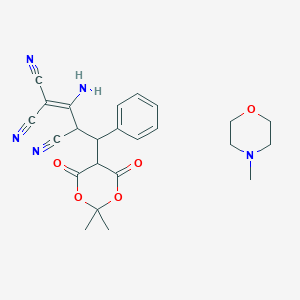
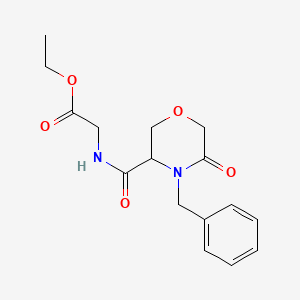
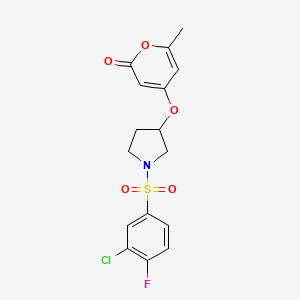
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

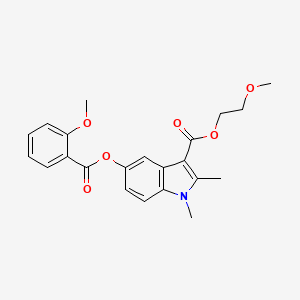
![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)